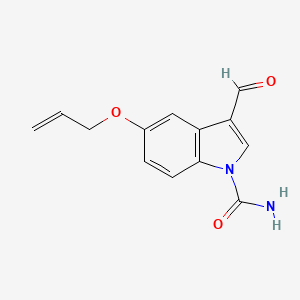
5-Allyloxy-3-formyl-indole-1-carboxylic acid amide
Cat. No. B8743306
M. Wt: 244.25 g/mol
InChI Key: KZTHCUBTCZBFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085555B2
Procedure details


5-Allyloxy-3-formyl-indole-1-carboxylic acid amide (530 mg, 2.17 mmol) was dissolved in a mixture of THF (38 mL) and t-butanol (12 mL). 2-methyl-2-butene 2 M solution in THF (40 mL, 80 mmol) was added, followed by a water (9.5 mL) solution of NaClO2 (80%, 2.45 g, 21.7 mmol) and NaH2PO4 (2.08 g, 17.4 mmol). The resulting solution was stirred at RT for 1 h, until consumption of the starting material. HCl 1N (3 mL) was added, and the organic solvents were concentrated. The remaining aqueous layer was filtered and the resulting precipitate was washed with water and Et2O to give the desired compound. TLC, Rf (c-hexane/EtOAc 1:2)=0.08; LC/MS: 261.1 [M+H]+, 259.0 [M−H]−, 216.1 [M−CONH2]−, 519.1 [2M−H]−; tR (HPLC conditions a): 2.8 min.
Quantity
530 mg
Type
reactant
Reaction Step One






[Compound]
Name
NaH2PO4
Quantity
2.08 g
Type
reactant
Reaction Step Four



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([C:14]([NH2:16])=[O:15])[CH:9]=[C:8]2[CH:17]=[O:18])[CH:2]=[CH2:3].CC(=CC)C.[O-:24]Cl=O.[Na+].Cl>C1COCC1.C(O)(C)(C)C.O>[CH2:1]([O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([C:14](=[O:15])[NH2:16])[CH:9]=[C:8]2[C:17]([OH:24])=[O:18])[CH:2]=[CH2:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
530 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC=1C=C2C(=CN(C2=CC1)C(=O)N)C=O
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
2.45 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl=O.[Na+]
|
Step Four
[Compound]
|
Name
|
NaH2PO4
|
|
Quantity
|
2.08 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at RT for 1 h, until consumption of the starting material
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic solvents were concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The remaining aqueous layer was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting precipitate was washed with water and Et2O
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC=1C=C2C(=CN(C2=CC1)C(N)=O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
